

Application Notes and Protocols: AZD1981 In Vitro Assay for Eosinophil Shape Change

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Compound of Interest

Compound Name: AZD1981

Cat. No.: B1665938

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Introduction

AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin D2 (PGD2) receptor 2 (DP2).[1][2] CRTh2 is a G protein-coupled receptor expressed on various immune cells, including eosinophils, basophils, and T-helper 2 (Th2) lymphocytes.[3][4] The binding of its natural ligand, PGD2, to CRTh2 on eosinophils triggers a signaling cascade that leads to cellular activation, including shape change, chemotaxis, and degranulation.[2][4] This pathway is implicated in the pathogenesis of allergic inflammatory diseases such as asthma. **AZD1981** blocks the pro-inflammatory effects of PGD2 by inhibiting its binding to the CRTh2 receptor.[1] This application note provides a detailed protocol for an in vitro assay to measure the inhibitory effect of **AZD1981** on PGD2-induced eosinophil shape change in human whole blood using flow cytometry.

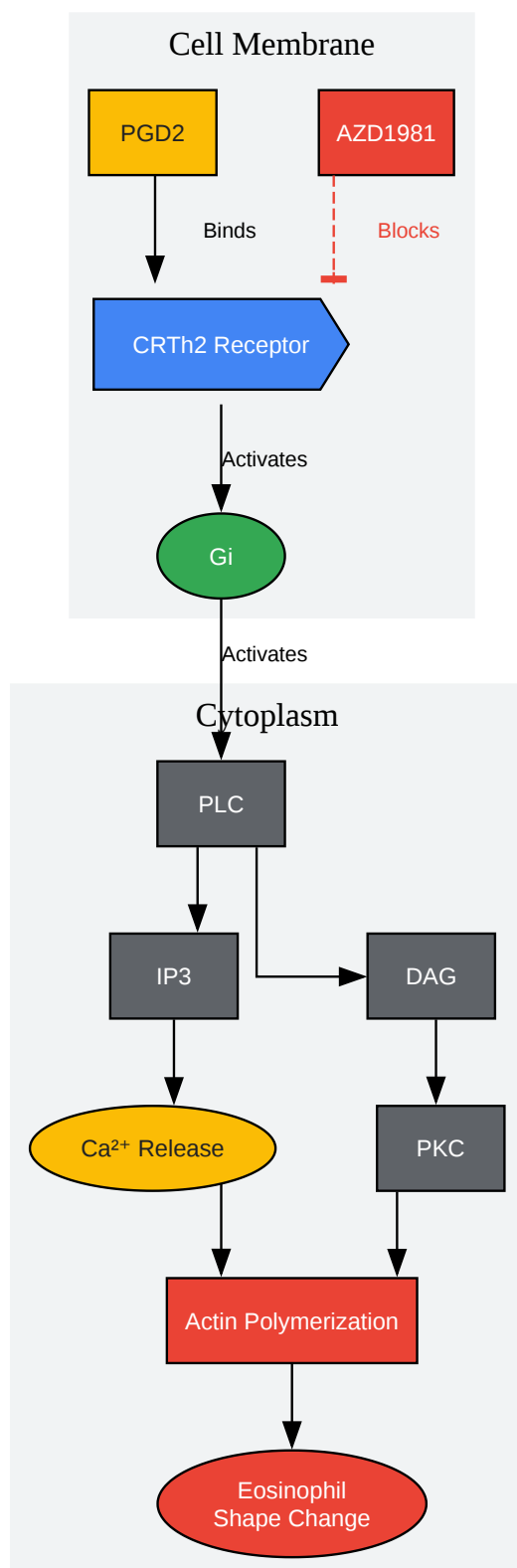
Data Presentation

The inhibitory potency of **AZD1981** on various eosinophil functions has been characterized in several preclinical studies. The following table summarizes the key quantitative data.

Assay Type	Parameter	AZD1981 Potency	Reference
Receptor Binding	IC50	4 nM	[2]
Eosinophil Shape Change	Functional IC50	8.5 - 50 nM	[1]
Eosinophil CD11b Expression	IC50	10 nM	
Eosinophil Chemotaxis	pIC50	7.6 ± 0.1	

Signaling Pathway

The binding of PGD2 to the CRTh2 receptor on eosinophils initiates a signaling cascade that results in actin polymerization and subsequent cell shape change. **AZD1981** acts as a competitive antagonist at the CRTh2 receptor, preventing the initiation of this signaling pathway.



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Caption: PGD2-CRTh2 signaling pathway leading to eosinophil shape change.

Experimental Protocols

In Vitro Eosinophil Shape Change Assay in Human Whole Blood

This protocol describes a method to assess the inhibitory effect of **AZD1981** on PGD2-induced eosinophil shape change in fresh human whole blood using flow cytometry. The change in cell shape is quantified by measuring the increase in the forward scatter (FSC) signal.

Materials:

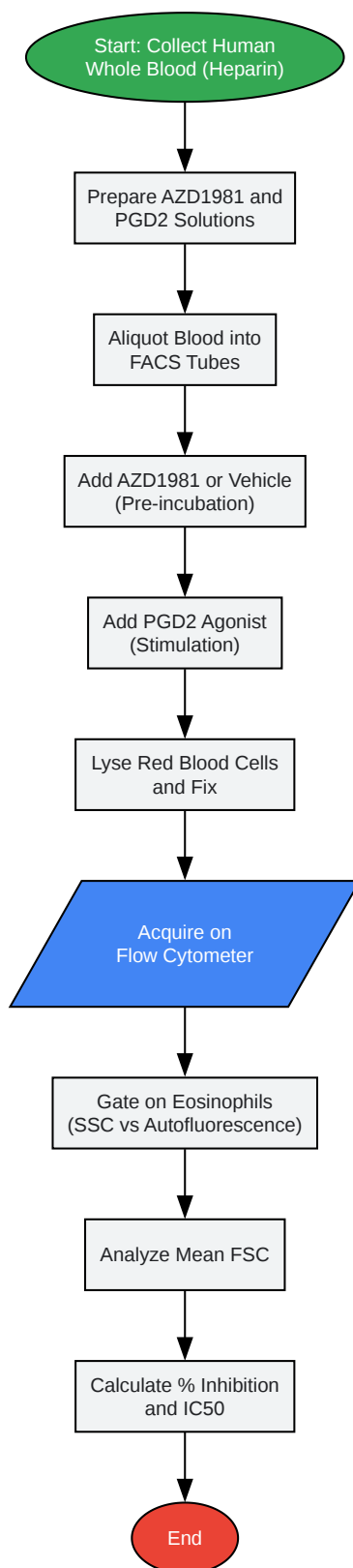
- Fresh human whole blood collected in heparinized tubes
- **AZD1981**
- Prostaglandin D2 (PGD2) or a stable analog (e.g., 13,14-dihydro-15-keto PGD2)
- Phosphate Buffered Saline (PBS)
- FACS Lysing Solution
- Flow cytometer

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **AZD1981** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of **AZD1981** in PBS to achieve the desired final concentrations for the dose-response curve.
 - Prepare a stock solution of PGD2 agonist in a suitable solvent.
 - Prepare working solutions of the PGD2 agonist in PBS.
- Assay Protocol:
 - Aliquot fresh human whole blood into flow cytometry tubes.

- Add the desired concentrations of **AZD1981** or vehicle control to the blood samples and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
- Following the pre-incubation with the antagonist, add the PGD2 agonist to induce eosinophil shape change. A typical final concentration for the agonist would be in the low nanomolar range, which should be optimized to give a submaximal response.
- Incubate the samples for a short period (e.g., 5-10 minutes) at 37°C.
- Stop the reaction by adding a red blood cell lysing/fixative solution (e.g., FACS Lysing Solution) and incubate for 10-15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the eosinophil population based on their characteristic high side scatter (SSC) and autofluorescence.[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Record the mean forward scatter (FSC) of the eosinophil population for each sample.
- Data Analysis:
 - The change in eosinophil shape is represented by the increase in the mean FSC value compared to the unstimulated control.
 - Calculate the percentage of inhibition of the PGD2-induced shape change for each concentration of **AZD1981**.
 - Plot the percentage of inhibition against the concentration of **AZD1981** and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow



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Caption: Workflow for the eosinophil shape change assay.

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